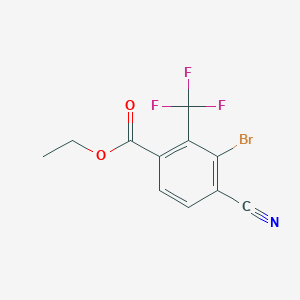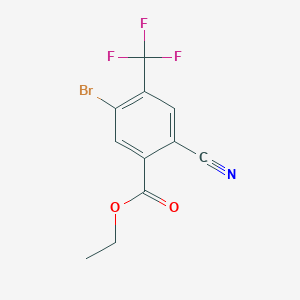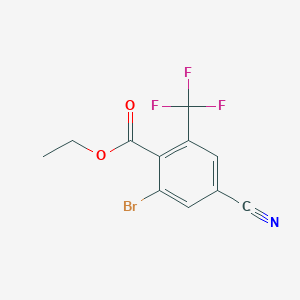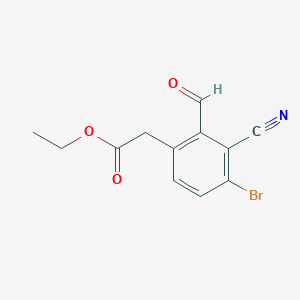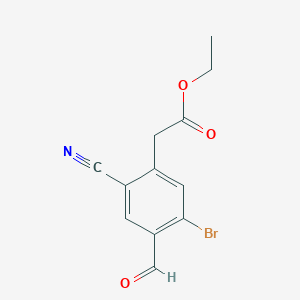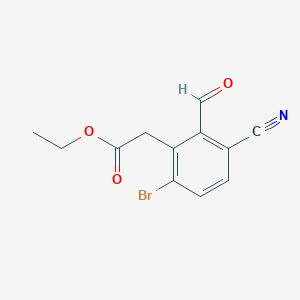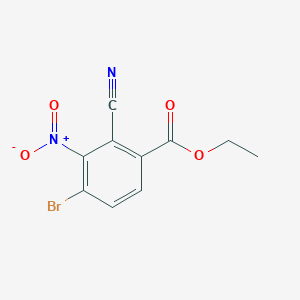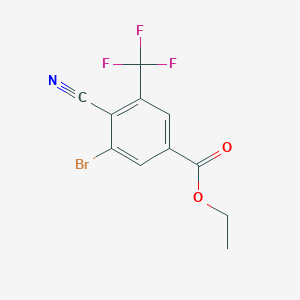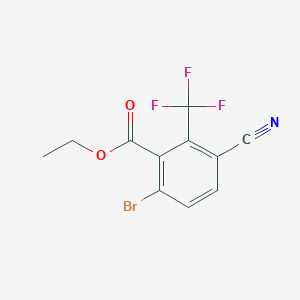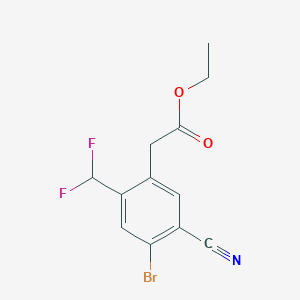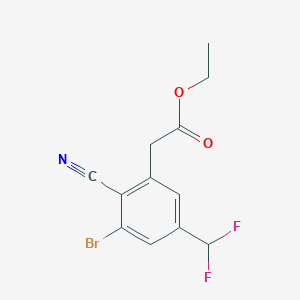
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
Descripción general
Descripción
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate (EB2C5DFP) is an organic compound belonging to the class of bromoacetates. It is a colorless liquid with a molecular weight of 362.3 g/mol and a melting point of -54°C. EB2C5DFP is a synthetic compound that has been used in a variety of scientific research applications. It has been used as a solvent, a catalyst, and a reagent for various organic reactions. EB2C5DFP has also been used in the synthesis of various organic compounds and as a precursor for the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been used as a solvent, a catalyst, and a reagent for various organic reactions. This compound has also been used in the synthesis of various organic compounds and as a precursor for the production of pharmaceuticals. It has been used in the synthesis of heterocyclic compounds, such as thiophenes, pyrroles, and indoles. This compound has also been used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules, such as amino acids, nucleotides, and vitamins.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate is not fully understood. However, it is believed that the bromoacetate group of this compound is responsible for its reactivity. The bromoacetate group is known to be a strong nucleophile, which means that it can react with other molecules to form new bonds. This reactivity makes this compound a useful reagent for various organic reactions, such as the synthesis of heterocyclic compounds, peptides and proteins, and small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound is not acutely toxic in mammals and does not produce any significant adverse effects. In addition, this compound does not appear to have any genotoxic or mutagenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate in lab experiments include its low cost, its easy availability, and its low toxicity. Furthermore, this compound is highly reactive, making it a useful reagent for various organic reactions. On the other hand, this compound is not very stable, which means that it must be handled with care and stored in a cool, dry place.
Direcciones Futuras
The potential future directions for Ethyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate research include further investigations into its biochemical and physiological effects, as well as its potential applications in drug development. Furthermore, research could be conducted into the development of new synthetic methods for the production of this compound. Additionally, further research could be conducted into the development of new catalysts and reagents based on this compound. Finally, research could be conducted into the development of new methods for the synthesis of heterocyclic compounds, peptides, proteins, and small molecules using this compound.
Propiedades
IUPAC Name |
ethyl 2-[3-bromo-2-cyano-5-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-7-3-8(12(14)15)4-10(13)9(7)6-16/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOYXYSDDGVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



